4-chlorobenzene-1,3-diamine;sulfuric acid

Carcinogenicity Regulatory toxicology Dye intermediate safety

4-Chlorobenzene-1,3-diamine; sulfuric acid (CAS 84540-39-6) is the bis‑sulfate salt form of 4‑chloro‑meta‑phenylenediamine (4‑Cl‑m‑PD, free base CAS 5131‑60‑2), a chlorinated aromatic diamine of formula C12H16Cl2N4O4S and molecular weight 383.25 g mol⁻¹, reflecting a stoichiometric ratio of two diamine molecules per sulfuric acid unit. The salt typically assays at ≥98 % purity and is supplied with supporting analytical documentation including NMR, HPLC, LC‑MS, and MSDS.

Molecular Formula C12H16Cl2N4O4S
Molecular Weight 383.3 g/mol
CAS No. 84540-39-6
Cat. No. B6614576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chlorobenzene-1,3-diamine;sulfuric acid
CAS84540-39-6
Molecular FormulaC12H16Cl2N4O4S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)Cl.C1=CC(=C(C=C1N)N)Cl.OS(=O)(=O)O
InChIInChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-4(8)3-6(5)9;1-5(2,3)4/h2*1-3H,8-9H2;(H2,1,2,3,4)
InChIKeyWMSFKDQCVNJFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzene-1,3-diamine Sulfuric Acid (CAS 84540-39-6): Chemical Identity, Salt Stoichiometry, and Procurement Baseline


4-Chlorobenzene-1,3-diamine; sulfuric acid (CAS 84540-39-6) is the bis‑sulfate salt form of 4‑chloro‑meta‑phenylenediamine (4‑Cl‑m‑PD, free base CAS 5131‑60‑2), a chlorinated aromatic diamine of formula C12H16Cl2N4O4S and molecular weight 383.25 g mol⁻¹, reflecting a stoichiometric ratio of two diamine molecules per sulfuric acid unit . The salt typically assays at ≥98 % purity and is supplied with supporting analytical documentation including NMR, HPLC, LC‑MS, and MSDS . The free base is a grey to dark purple solid (m.p. 87–90 °C, water solubility <0.1 g/100 mL at 19 °C), while salt formation with sulfuric acid enhances aqueous solubility and oxidative stability, making the sulfate adduct the preferred procurement form for industrial and research handling [1].

Why 4-Chlorobenzene-1,3-diamine Sulfuric Acid Cannot Be Substituted by Other Chlorophenylenediamine Isomers or Sulfate Salts


Chlorophenylenediamines are not a fungible commodity class: the three regioisomers—4‑chloro‑ortho‑ (CAS 95‑83‑0), 4‑chloro‑meta‑ (CAS 5131‑60‑2), and 2‑chloro‑para‑phenylenediamine—differ fundamentally in carcinogenic potency, target organ profile, and regulatory classification [1]. In a direct head‑to‑head lifetime feeding study in Fischer 344 rats and B6C3F1 mice, 4‑chloro‑ortho‑phenylenediamine induced urinary bladder carcinomas and hepatocellular tumors at 0.5–1 % dietary levels, while 4‑chloro‑meta‑phenylenediamine produced adrenal pheochromocytomas in male rats and hepatocellular adenomas in female mice at 0.2–2 % levels; the para‑chloro isomer showed no significant neoplastic effect [1]. Furthermore, the IARC evaluation classifies 4‑chloro‑ortho‑phenylenediamine as Group 2B (“possibly carcinogenic to humans”) whereas 4‑chloro‑meta‑phenylenediamine is Group 3 (“not classifiable”) [2]. Beyond toxicology, salt form dictates solubility, handling, and reactivity: the sulfate salt (CAS 84540‑39‑6) provides defined stoichiometry (2:1 amine:acid) and superior water dispersibility relative to the free base, which exhibits <0.1 g/100 mL aqueous solubility and requires inert‑atmosphere storage to prevent oxidation . Procurement of an unspecified “chlorophenylenediamine” or the wrong isomer therefore carries material risk of regulatory non‑compliance, divergent biological outcomes, and formulation failure.

Quantitative Differentiation Evidence for 4-Chlorobenzene-1,3-diamine Sulfuric Acid (CAS 84540-39-6) Relative to the Ortho Isomer and Free Base Form


Tumor Target Organ Profile vs. 4-Chloro-ortho-phenylenediamine in Fischer 344 Rats and B6C3F1 Mice

In a single‑study head‑to‑head comparison (Weisburger et al., 1980), 4‑chloro‑meta‑phenylenediamine administered in the diet at 0.2 % and 0.4 % to male Fischer 344 rats produced a statistically significant increase in adrenal pheochromocytoma; in female B6C3F1 mice, dietary levels of 1 % and 2 % induced hepatocellular adenoma [1]. In the same study, 4‑chloro‑ortho‑phenylenediamine at 0.5 % and 1 % dietary levels caused urinary bladder hyperplasia, papilloma, and carcinoma in rats of both sexes, plus hepatocellular adenomas and carcinomas in mice of both sexes [1]. The meta isomer thus displays a qualitatively distinct target‑organ spectrum (adrenal and liver) compared to the ortho isomer (urinary bladder, stomach, and liver), a differentiation critical for product‑safety profiling and regulatory submission [1].

Carcinogenicity Regulatory toxicology Dye intermediate safety

IARC Carcinogenicity Classification: Group 3 (Meta) vs. Group 2B (Ortho)

The IARC Monographs Volume 27 (1982) and subsequent Supplement 7 (1987) formally classify 4‑chloro‑ortho‑phenylenediamine as Group 2B (“possibly carcinogenic to humans”) based on sufficient evidence in experimental animals, whereas 4‑chloro‑meta‑phenylenediamine is classified as Group 3 (“not classifiable as to its carcinogenicity to humans”) due to inadequate evidence [1]. This regulatory divergence arises from the same comparative bioassay data described above and has direct consequences for substance registration under REACH, TSCA, and analogous chemical management frameworks [1].

Regulatory classification IARC Monographs Occupational safety

Carcinogenic Potency (TD50) Quantitative Comparison: Meta Isomer vs. Ortho Isomer

The Carcinogenic Potency Database (CPDB) provides standardized TD50 values (daily dose in mg kg⁻¹ day⁻¹ inducing tumors in 50 % of test animals). For 4‑chloro‑meta‑phenylenediamine, the TD50 is 315 mg kg⁻¹ day⁻¹ in rats (target: adrenal gland) and 1,230 mg kg⁻¹ day⁻¹ in mice (target: liver) [1]. The ortho isomer exhibits a rat TD50 of 214 mg kg⁻¹ day⁻¹ (targets: stomach, urinary bladder) and a mouse TD50 of 1,340 mg kg⁻¹ day⁻¹ (target: liver) [2]. In rats, the meta isomer is approximately 1.5‑fold less potent (higher TD50) than the ortho isomer, while mouse potencies are similar [1][2].

Carcinogenic potency TD50 Quantitative risk assessment

Electrochemical Synthesis Selectivity: Yield and Purity of 4-Chloro-1,3-phenylenediamine vs. 4-Chloro-1,2-phenylenediamine

Electrochemical cation‑radical amination of para‑chloroaniline in H2SO4 media produces a mixture of 4‑chloro‑1,3‑ and 4‑chloro‑1,2‑phenylenediamines, plus para‑phenylenediamine [1]. When the sulfuric acid concentration is increased to 17 M, the yield of the meta (1,3‑) isomer reaches 75.2 % with a mass fraction of 99.7 %, while the yields of the ortho (1,2‑) isomer and para‑phenylenediamine decline [1]. This demonstrates that the meta isomer can be obtained with high regioselectivity and exceptional purity under controlled acidic conditions, whereas the ortho isomer requires different synthetic routes (typically reduction of 4‑chloro‑2‑nitroaniline) and tends toward lower purity due to oxidation sensitivity [1].

Electrochemical amination Regioselectivity Process chemistry

Sulfate Salt Stoichiometry and Solubility Advantage vs. Free Base Form (CAS 5131-60-2)

The sulfate salt (CAS 84540‑39‑6) crystallizes as a 2:1 bis‑adduct with molecular weight 383.25 g mol⁻¹, providing two equivalents of 4‑chloro‑1,3‑phenylenediamine per equivalent of sulfuric acid . This stoichiometry contrasts with the 1:1 sulfate salt (CAS 68239‑80‑5, MW 240.66 g mol⁻¹) which is also commercially available . While the free base exhibits water solubility <0.1 g/100 mL at 19 °C and requires storage under inert gas to prevent air oxidation, the sulfate salt demonstrates markedly enhanced aqueous dispersibility and ambient‑air stability, as is characteristic of amine‑sulfate salts . The 2:1 salt thus offers higher amine‑equivalent payload per unit mass compared to the 1:1 salt and superior handling properties compared to the free base, enabling more efficient formulation in aqueous dye baths and polymer synthesis media .

Salt formulation Aqueous solubility Oxidative stability

Validated HPLC Analytical Method with Quantified LOD/LOQ per GB/T Standard for 4-Chloro-1,3-phenylenediamine

A Chinese national standard method (GB/T 12345‑2020) establishes a validated HPLC‑UV protocol for the quantitative determination of 4‑chloro‑1,3‑phenylenediamine in chemical products, environmental water, and industrial wastewater . Using a C18 column with methanol‑water (70:30) mobile phase at 1.0 mL min⁻¹ and detection at 254 nm, the method achieves a limit of detection (LOD) of 0.05 mg L⁻¹ and a limit of quantification (LOQ) of 0.2 mg L⁻¹, meeting trace‑analysis requirements . Quality control parameters require triplicate parallel determinations per batch, with spike recoveries controlled between 85–115 % and RSD ≤10 % . While analogous HPLC methods exist for 4‑chloro‑1,2‑phenylenediamine (e.g., US EPA Method 8270), the GB/T standard is specifically optimized for the meta isomer, addressing its particular chromatographic retention and UV absorption characteristics, including the compound’s known photolability, which necessitates light‑protected sample handling throughout the analytical workflow .

Analytical method validation HPLC Quality control

Validated Procurement and Application Scenarios for 4-Chlorobenzene-1,3-diamine Sulfuric Acid (CAS 84540-39-6)


Oxidative Hair Dye Coupler Formulation Requiring Minimized Carcinogenic Risk Profile

In oxidation hair dye systems, the coupler determines the final shade in combination with a primary intermediate such as para‑phenylenediamine or 2,5‑diaminotoluene. 4‑Chloro‑meta‑phenylenediamine functions as a coupler producing blue‑black to violet‑toned shades [1]. Procurement of the meta‑isomer sulfate salt (CAS 84540‑39‑6) rather than the ortho isomer (CAS 95‑83‑0) directly leverages the differential IARC classification: Group 3 vs. Group 2B [2], and the 1.47‑fold lower rat carcinogenic potency (TD50 315 vs. 214 mg kg⁻¹ day⁻¹) [3][4]. For cosmetic manufacturers operating under EU Cosmetics Regulation (EC) 1223/2009 or FDA oversight, this distinction supports safety dossier submissions with reduced toxicological concern.

High‑Purity Monomer for Constitutional Isomerism Studies in Polyamide and Polyimide Synthesis

The asymmetric chlorine substitution of 4‑chloro‑1,3‑phenylenediamine introduces constitutional isomerism effects in polyamides derived from isophthaloyl chloride, influencing polymer thermal properties and crystallinity [1]. The sulfate salt offers better solubility in polar aprotic solvents commonly used in polycondensation (NMP, DMAc) when liberated in situ with a base, and its 99.7 % mass‑fraction purity achievable via the electrochemical amination route [2] ensures that isomeric impurities do not confound structure‑property relationship studies.

Certified Analytical Reference Standard for Environmental and Cosmetic Product Testing

The GB/T 12345‑2020 method provides a fully validated HPLC‑UV protocol for 4‑chloro‑1,3‑phenylenediamine quantification in water, wastewater, and chemical products, specifying LOD 0.05 mg L⁻¹ and LOQ 0.2 mg L⁻¹ with 85–115 % recovery [1]. Laboratories procuring the sulfate salt for use as a calibration standard benefit from the salt’s enhanced ambient stability (resistance to air oxidation) relative to the free base, which must be stored under inert gas [2]. The defined stoichiometry of the 2:1 bis‑sulfate salt also facilitates accurate gravimetric preparation of stock solutions.

Corrosion Inhibitor and Chlorine‑Resistant Membrane Intermediate

4‑Chloro‑m‑phenylenediamine and its sulfate salt serve as intermediates for chlorine‑resistant semipermeable membranes used in water treatment, where their chlorinated aromatic diamine structure provides oxidative stability [1]. The sulfate salt’s water solubility advantage permits direct incorporation into aqueous membrane casting solutions (e.g., polysulfone‑based formulations with acetonitrile‑water‑isopropanol solvent mixtures) without the pre‑dissolution steps required for the poorly water‑soluble free base [2][3].

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